Cas no 877964-06-2 (6-chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide)

6-Chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with a morpholine ring and a chloropyridine sulfonamide group. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents due to its structural resemblance to bioactive scaffolds. The morpholine and benzothiazole motifs enhance solubility and binding affinity, while the sulfonamide group offers versatility for further functionalization. Its well-defined heterocyclic architecture makes it valuable for structure-activity relationship studies in drug discovery. The compound is typically characterized by high purity and stability, ensuring reliability in research applications.
6-chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide structure
877964-06-2 structure
Product name:6-chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide
CAS No:877964-06-2
MF:C16H15ClN4O3S2
MW:410.898299455643
CID:5958849
PubChem ID:9117969

6-chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 877964-06-2
    • 6-chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide
    • EN300-26615545
    • Z64468833
    • AKOS034500169
    • Inchi: 1S/C16H15ClN4O3S2/c17-15-4-2-12(10-18-15)26(22,23)20-11-1-3-13-14(9-11)25-16(19-13)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8H2
    • InChI Key: VQIJIEHNUPEPCR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)S(NC1C=CC2=C(C=1)SC(=N2)N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 410.0274104g/mol
  • Monoisotopic Mass: 410.0274104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 121Ų

6-chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26615545-0.05g
6-chloro-N-[2-(morpholin-4-yl)-1,3-benzothiazol-6-yl]pyridine-3-sulfonamide
877964-06-2 95.0%
0.05g
$212.0 2025-03-20

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd